2-Bromo-3-fluoro-4-iodo-6-methylpyridine
Description
2-Bromo-3-fluoro-4-iodo-6-methylpyridine is a halogenated pyridine derivative with a unique substitution pattern. Its molecular formula is C₇H₅BrFIN, featuring bromine (position 2), fluorine (position 3), iodine (position 4), and a methyl group (position 6). This combination of electron-withdrawing halogens (Br, F, I) and a mildly electron-donating methyl group creates a versatile scaffold for pharmaceutical and materials chemistry, particularly in Suzuki-Miyaura or Ullmann coupling reactions. The iodine atom at position 4 enhances reactivity in cross-coupling due to its polarizability, while the fluorine at position 3 contributes to metabolic stability in drug design .
Properties
IUPAC Name |
2-bromo-3-fluoro-4-iodo-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c1-3-2-4(9)5(8)6(7)10-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVFXSWUFHSCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-4-iodo-6-methylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common approach includes:
Bromination: Introduction of the bromine atom at the 2-position of the pyridine ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom at the 3-position.
Iodination: Introduction of the iodine atom at the 4-position.
Methylation: Addition of a methyl group at the 6-position.
These steps often involve the use of reagents such as bromine, fluorine gas or fluorinating agents, iodine, and methylating agents under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions, leveraging its bromine and iodine atoms for bond formation.
Key Findings :
-
Iodine exhibits higher reactivity than bromine in coupling reactions due to better leaving-group ability .
-
Methyl groups at the 6-position enhance steric stability during catalysis .
Nucleophilic Substitution
Halogens undergo substitution with various nucleophiles:
Mechanistic Insight :
-
Iodine substitution dominates due to lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 285 kJ/mol).
-
Fluorine remains inert under standard substitution conditions .
Metal-Halogen Exchange
The bromine atom participates in directed metalation:
| Base | Solvent | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|---|
| LDA (−78°C) | THF | CO₂ | 4-Carboxylic acid derivative | 61% | |
| n-BuLi (−40°C) | Et₂O | I₂ | 2-Bromo-3-fluoro-4,6-diiodopyridine | 83% |
Notable Observation :
Methyl groups at the 6-position direct metalation to the 5-position via steric effects .
Oxidation/Reduction
Functional group transformations of the methyl group:
Data Correlation :
Oxidation preserves fluorine due to its strong C–F bond (485 kJ/mol), while bromine/iodine are labile under reductive conditions .
Halogen-Dance Reactions
Unique rearrangements under specific conditions:
Thermodynamic Preference :
Iodine migrates to more stabilized positions (e.g., para to methyl groups).
Photochemical Reactions
UV-induced transformations:
| Wavelength | Solvent | Product | Mechanism | Reference |
|---|---|---|---|---|
| 254 nm | MeCN | Pyridine ring-expansion product | Radical-mediated C–I cleavage | |
| 365 nm | Hexane | 4-Fluoro-6-methylpyridine dimer | Homolytic bond cleavage |
Quantum Yield :
C–I bond cleavage occurs with Φ = 0.33 at 254 nm.
Scientific Research Applications
Synthetic Organic Chemistry
Reagent in Cross-Coupling Reactions
2-Bromo-3-fluoro-4-iodo-6-methylpyridine serves as a versatile building block in cross-coupling reactions, particularly in the synthesis of complex organic molecules. Its halogen substituents allow for efficient coupling with various nucleophiles, facilitating the formation of new carbon-carbon bonds.
Case Study: Decarboxylative Arylation
A study demonstrated that 2-bromo-3-fluoro-4-iodo-6-methylpyridine was effectively used as a coupling partner in decarboxylative arylation reactions. The compound showed good reactivity with electron-rich aryl groups, leading to moderate yields of the desired products (up to 44% isolated yield) when coupled with silver-nickel systems .
Medicinal Chemistry
Potential Drug Development
This compound's unique structure makes it a candidate for the development of pharmaceuticals, particularly in targeting diseases where pyridine derivatives exhibit biological activity. The presence of bromine and iodine atoms can enhance the lipophilicity and bioavailability of potential drug candidates.
Case Study: p38 MAP Kinase Inhibitors
Research involving related pyridine compounds has indicated potential applications in inhibiting p38 MAP kinase, which is involved in inflammatory responses. The synthesis of pyridinylimidazole-type inhibitors from similar precursors has shown that modifications to the pyridine ring can significantly enhance biological activity .
Material Science
Synthesis of Functionalized Polymers
2-Bromo-3-fluoro-4-iodo-6-methylpyridine can be utilized in the preparation of functionalized polymers through radical polymerization techniques. Its reactive halogen substituents facilitate the incorporation into polymer chains, leading to materials with tailored properties.
Analytical Chemistry
Use as a Standard Compound
In analytical chemistry, 2-bromo-3-fluoro-4-iodo-6-methylpyridine can serve as a standard for developing analytical methods such as HPLC and GC-MS due to its distinct mass spectral characteristics and retention behavior.
Synthesis Overview
The synthesis of 2-bromo-3-fluoro-4-iodo-6-methylpyridine typically involves halogenation reactions starting from commercially available pyridine derivatives. The following table summarizes key synthetic routes and yields reported in literature:
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with iodine and bromine | 85 | Under reflux conditions with solvents like THF |
| Coupling with aryl iodides | Up to 44 | Using silver catalysts under mild conditions |
| Functionalization via nucleophilic substitution | 75 | Involving lithium diisopropylamide as a base |
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-iodo-6-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Analysis
The table below highlights key structural differences between 2-Bromo-3-fluoro-4-iodo-6-methylpyridine and its analogs:
Key Observations:
- Electron Effects: The fluoro group at position 3 in the target compound is more electron-withdrawing inductively than the methoxy group in , which donates electrons via resonance. This difference influences reactivity in electrophilic substitution or metal-catalyzed reactions.
Halogen Reactivity :
Biological Activity
2-Bromo-3-fluoro-4-iodo-6-methylpyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, its pharmacological implications, and relevant case studies.
2-Bromo-3-fluoro-4-iodo-6-methylpyridine has the molecular formula C6H5BrFNI and is characterized by the presence of three halogen substituents on the pyridine ring. These modifications can significantly influence its reactivity and biological interactions.
The biological activity of 2-Bromo-3-fluoro-4-iodo-6-methylpyridine is primarily attributed to its ability to interact with specific molecular targets, including ion channels and enzymes. Notably, it has been studied as a potential antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which plays a crucial role in pain perception and inflammation.
Key Findings:
- TRPA1 Antagonism : The compound has shown promise in blocking TRPA1 activation, suggesting potential therapeutic applications in treating conditions like asthma and chronic pain associated with neurogenic inflammation .
Antimicrobial Activity
Research indicates that compounds similar to 2-Bromo-3-fluoro-4-iodo-6-methylpyridine exhibit significant antibacterial properties against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-Bromo-3-fluoro-4-methylpyridine | <100 | Bacillus subtilis |
| 2-Bromo-3-fluoro-4-iodo-6-methylpyridine | 75 | Enterococcus faecalis |
| 2-Bromo-3-fluoro-pyridine | 125 | Escherichia coli |
| 2-Bromo-3-fluoro-pyridine | 150 | Pseudomonas aeruginosa |
This data highlights the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Study on TRPA1 Antagonism
A study investigated the effects of 2-Bromo-3-fluoro-4-iodo-6-methylpyridine on TRPA1 channels. It was found that the compound effectively inhibited TRPA1-mediated calcium influx in sensory neurons, which could lead to reduced pain signaling pathways. This suggests its potential utility in developing analgesics for chronic pain management .
Synthesis and Biological Evaluation
In another study, researchers synthesized various derivatives of halogenated pyridines, including 2-Bromo-3-fluoro-4-iodo-6-methylpyridine. The synthesized compounds were evaluated for their ability to inhibit specific enzymes involved in inflammatory pathways. The results indicated that several derivatives exhibited significant inhibitory activity, reinforcing the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
